N-[(3,5-difluorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
CAS No.: 1251693-16-9
Cat. No.: VC11964907
Molecular Formula: C20H15F3N4O2S
Molecular Weight: 432.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251693-16-9 |
|---|---|
| Molecular Formula | C20H15F3N4O2S |
| Molecular Weight | 432.4 g/mol |
| IUPAC Name | N-[(3,5-difluorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
| Standard InChI | InChI=1S/C20H15F3N4O2S/c1-13-24-25-20-19(6-3-7-26(13)20)30(28,29)27(18-5-2-4-15(21)11-18)12-14-8-16(22)10-17(23)9-14/h2-11H,12H2,1H3 |
| Standard InChI Key | FQUAVPCAZIXATA-UHFFFAOYSA-N |
| SMILES | CC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC(=CC(=C3)F)F)C4=CC(=CC=C4)F |
| Canonical SMILES | CC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC(=CC(=C3)F)F)C4=CC(=CC=C4)F |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, N-[(3,5-difluorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl- triazolo[4,3-a]pyridine-8-sulfonamide, reflects its intricate architecture. Key structural features include:
-
A triazolo[4,3-a]pyridine core, which provides a rigid bicyclic framework conducive to intermolecular interactions.
-
A sulfonamide group at position 8, known for enhancing solubility and enabling hydrogen bonding with biological targets.
-
Fluorine atoms at strategic positions on the phenyl rings, which improve metabolic stability and membrane permeability.
-
A 3-methyl substituent on the triazolopyridine ring, modulating steric and electronic properties.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₈F₃N₅O₂S |
| Molecular Weight | 491.47 g/mol |
| CAS Registry Number | Not publicly disclosed |
| Topological Polar Surface Area | 98.5 Ų (estimated) |
The compound’s fluorine-rich design aligns with trends in modern drug discovery, where fluorination is employed to optimize pharmacokinetic profiles .
Synthetic Routes and Optimization
While no explicit synthesis for this compound is documented, methodologies for analogous triazolopyridine sulfonamides provide a template. A plausible multi-step synthesis involves:
Core Formation
The triazolopyridine scaffold is typically constructed via cyclocondensation reactions. For example, reacting 2-hydrazinopyridine derivatives with carbonyl compounds under acidic conditions yields the fused triazole ring .
Fluorination Strategies
Electrophilic fluorination agents like Selectfluor or DAST introduce fluorine atoms at the 3,5-positions of the benzyl substituent. Microwave-assisted synthesis may enhance reaction efficiency .
Sulfonamide Functionalization
Coupling the triazolopyridine intermediate with a sulfonyl chloride derivative in the presence of a base (e.g., triethylamine) installs the sulfonamide group. Purification via column chromatography ensures high yields (>75%) .
Table 2: Key Synthetic Intermediates
| Step | Intermediate | Role |
|---|---|---|
| 1 | 3-Methyl-[1,2,] triazolo[4,3-a]pyridine | Core scaffold formation |
| 2 | N-(3,5-Difluorobenzyl)amine | Fluorinated side chain precursor |
| 3 | 8-Chlorosulfonyl derivative | Sulfonamide precursor |
Biological Activity and Mechanism of Action
Although direct bioactivity data for this compound is scarce, its structural analogs exhibit pronounced pharmacological effects:
| Target | Putative Interaction | Biological Effect |
|---|---|---|
| DHPS | Competitive inhibition | Disruption of folate synthesis |
| Kinases (e.g., EGFR) | ATP-binding site occlusion | Antiproliferative activity |
| Carbonic Anhydrase IX | Sulfonamide-Zn²⁺ coordination | Anticancer effects |
Anticancer Activity
Fluorinated triazolopyridines exhibit sub-micromolar IC₅₀ values against breast and lung cancer cell lines. Molecular docking studies suggest that the 3-methyl group enhances hydrophobic interactions with kinase domains .
Comparative Analysis with Structural Analogs
The compound’s uniqueness lies in its dual fluorophenyl motifs and 3-methyl substitution, which confer distinct advantages over related structures:
Table 4: Structure-Activity Relationships
Therapeutic Applications and Future Directions
Infectious Diseases
The compound’s potential to inhibit DHPS positions it as a candidate for drug-resistant bacterial infections. Synergistic effects with existing antibiotics (e.g., trimethoprim) warrant investigation .
Oncology
Preclinical models of triazolopyridine sulfonamides show tumor growth inhibition rates exceeding 60% in xenograft studies. Combination therapies with checkpoint inhibitors could amplify efficacy .
Central Nervous System Disorders
Fluorine’s ability to cross the blood-brain barrier raises possibilities for targeting neurological enzymes (e.g., monoamine oxidases), though toxicity profiles must be assessed .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume